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Compound of Interest

Compound Name: 6-Bromo-3-pyridinemethanol

Cat. No.: B045229 Get Quote

6-Bromo-3-pyridinemethanol (CAS No: 122306-01-8; Molecular Formula: C₆H₆BrNO;

Molecular Weight: 188.02 g/mol ) is a key heterocyclic building block in the fields of medicinal

chemistry and materials science.[1][2][3] Its substituted pyridine scaffold allows for diverse

functionalization, making it a valuable precursor in the synthesis of complex molecular

architectures for drug discovery and novel material development.

The precise arrangement of the bromo, hydroxymethyl, and nitrogen functionalities on the

pyridine ring dictates its reactivity and potential applications. Therefore, unambiguous structural

confirmation and purity assessment are paramount. This technical guide provides a

comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS)—for 6-Bromo-3-pyridinemethanol. Designed for

researchers, scientists, and drug development professionals, this document moves beyond a

simple data repository to explain the causal links between the molecular structure and its

spectral output, ensuring a robust and validated characterization.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful technique for the definitive elucidation of the carbon-

hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and

¹³C nuclei, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectral Analysis
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The proton NMR spectrum provides information on the number of distinct protons, their

electronic environment, and their connectivity through spin-spin coupling. For 6-Bromo-3-
pyridinemethanol, the spectrum is typically recorded in a deuterated solvent such as

Chloroform-d (CDCl₃) or DMSO-d₆. The data presented here is referenced from a spectrum

acquired in CDCl₃.[2]

Molecular Structure with Proton Assignments:

Caption: Molecular structure of 6-Bromo-3-pyridinemethanol with key protons labeled.

Table 1: ¹H NMR Data for 6-Bromo-3-pyridinemethanol in CDCl₃

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 ~8.36 Doublet (d) ~2.7 1H

H-4 ~7.60
Doublet of

Doublets (dd)
~8.1, ~2.7 1H

H-5 ~7.49 Doublet (d) ~8.1 1H

-CH₂- ~4.72 Singlet (s) - 2H

-OH ~1.95 Singlet (s, broad) - 1H

Data sourced from ChemicalBook for a spectrum recorded at 300 MHz in CDCl₃.[2]

Expert Interpretation:

Aromatic Region (7.0-8.5 ppm): The pyridine ring protons are deshielded due to the ring's

aromaticity and the electron-withdrawing effect of the nitrogen atom.

H-2 (δ 8.36): This proton is adjacent to the nitrogen atom, placing it in the most electron-

deficient environment and thus furthest downfield. It appears as a doublet due to coupling

with H-4 (a four-bond coupling, J ≈ 2.7 Hz).
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H-4 (δ 7.60): This proton is coupled to both H-2 (four-bond coupling) and H-5 (three-bond

coupling), resulting in a doublet of doublets.

H-5 (δ 7.49): This proton is coupled only to H-4, giving a clean doublet with a larger

coupling constant typical of ortho coupling (J ≈ 8.1 Hz). The bromine atom at C-6 shields

this proton slightly compared to H-4.

Methylene Protons (-CH₂, δ 4.72): The protons of the hydroxymethyl group are attached to

an sp³ carbon but are adjacent to the aromatic ring, placing them in the benzylic position.

They appear as a sharp singlet, indicating no significant coupling to the hydroxyl proton, a

common observation in non-polar solvents like CDCl₃.

Hydroxyl Proton (-OH, δ 1.95): The chemical shift of the hydroxyl proton is highly variable

and depends on solvent, concentration, and temperature. Its appearance as a broad singlet

is characteristic. Confirmation of this peak can be achieved by adding a drop of D₂O to the

NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton

exchange.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton

decoupling, resulting in singlets for each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-3-pyridinemethanol
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-6 (C-Br) ~142

Attached to
electronegative Br and
adjacent to N; significantly
downfield.

C-2 ~150
Adjacent to N, highly

deshielded.

C-4 ~139
Deshielded by proximity to N

and ring currents.

C-3 (C-CH₂OH) ~135
Aromatic carbon bearing the

substituent.

C-5 ~128
Standard aromatic carbon

chemical shift.

-CH₂OH ~63
Typical sp³ carbon attached to

an oxygen atom.

Note: These are predicted values based on standard substituent effects on pyridine rings.

Actual values may vary slightly.[4][5]

Expert Interpretation:

Aromatic Carbons (120-155 ppm): The five sp² carbons of the pyridine ring resonate in this

region. The carbon atoms closest to the electronegative nitrogen (C-2 and C-6) are expected

to be the most downfield. The carbon bearing the bromine (C-6) is directly influenced by the

halogen's inductive effects.

Aliphatic Carbon (~63 ppm): The sp³ carbon of the methylene group (-CH₂OH) is found

significantly upfield, in a region characteristic of carbons single-bonded to an oxygen atom.

Advanced Methods: For unambiguous assignment, especially for the closely spaced

aromatic signals, 2D NMR experiments are invaluable. A Heteronuclear Single Quantum

Coherence (HSQC) experiment correlates each proton with its directly attached carbon,
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while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations

between protons and carbons that are two or three bonds away, allowing the entire

molecular structure to be pieced together.[6]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Bromo-3-pyridinemethanol in approximately

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4][5]

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence.

Ensure an adequate signal-to-noise ratio is achieved (typically 16-32 scans).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required to achieve a good signal-to-noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to

the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Part 2: Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Table 3: Characteristic IR Absorption Bands for 6-Bromo-3-pyridinemethanol
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3550 - 3200 O-H stretch (alcohol) Strong, Broad

~3050 Aromatic C-H stretch Medium

~2900 Aliphatic C-H stretch (-CH₂) Medium

1600 - 1550 C=C and C=N ring stretching Medium-Strong

1300 - 1000 C-O stretch (primary alcohol) Strong

700 - 600 C-Br stretch Medium

These are characteristic ranges for the specified functional groups.[7][8][9]

Expert Interpretation: The IR spectrum of 6-Bromo-3-pyridinemethanol provides a clear

fingerprint of its key structural features:

O-H Stretch (3550 - 3200 cm⁻¹): The most prominent feature is a strong, broad absorption in

this region, which is the hallmark of a hydrogen-bonded hydroxyl group from the alcohol.[10]

[11]

C-H Stretches (3100 - 2850 cm⁻¹): The presence of both aromatic (sp²) and aliphatic (sp³) C-

H bonds is confirmed by absorptions just above and just below 3000 cm⁻¹, respectively.[7]

[12]

Pyridine Ring Stretches (1600 - 1550 cm⁻¹): Multiple bands in this region are characteristic

of the C=C and C=N stretching vibrations within the aromatic pyridine ring.

C-O Stretch (1300 - 1000 cm⁻¹): A strong absorption in this region confirms the presence of

the primary alcohol's C-O single bond.

C-Br Stretch (700 - 600 cm⁻¹): A band in the lower frequency "fingerprint region" can be

assigned to the C-Br stretching vibration, confirming the presence of the bromine substituent.

[5]

Experimental Protocol: IR Spectroscopy (ATR)
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Sample Preparation: Place a small amount of the solid 6-Bromo-3-pyridinemethanol
powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the

spectrum in the range of 4000-400 cm⁻¹.[13]

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Caption: A streamlined workflow for the IR analysis of 6-Bromo-3-pyridinemethanol.

Part 3: Mass Spectrometry (MS): Confirming
Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern upon ionization.

Expert Interpretation:

Molecular Ion Peak ([M]⁺): A key diagnostic feature for any organobromine compound is the

presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass

units (m/z). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br

(50.7%) and ⁸¹Br (49.3%).[14][15] For 6-Bromo-3-pyridinemethanol, this "doublet" will

appear at m/z 187 (for C₆H₆⁷⁹BrNO) and m/z 189 (for C₆H₆⁸¹BrNO).[16] The presence of this

M/M+2 pattern is definitive proof of a single bromine atom in the molecule.[17]

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that

causes the molecular ion to fragment in predictable ways.

Loss of Bromine: Cleavage of the weak C-Br bond results in the loss of a bromine radical

(•Br), leading to a fragment ion at m/z 108. This peak will not have the M/M+2 pattern.

Loss of Hydroxymethyl Radical: Alpha-cleavage next to the pyridine ring can lead to the

loss of a •CH₂OH radical, giving a bromopyridinium cation fragment. This would also show

the characteristic 1:1 isotopic pattern.
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Loss of H₂O: Dehydration can lead to a fragment at [M-18]⁺.

Table 4: Major Expected Fragments in the Mass Spectrum of 6-Bromo-3-pyridinemethanol

m/z Proposed Fragment Notes

187/189 [C₆H₆BrNO]⁺

Molecular Ion (M⁺, M+2⁺).
Confirms molecular
formula and presence of
one Br atom.

108 [C₆H₆NO]⁺
Loss of •Br radical from the

molecular ion.

| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridyl cation after multiple cleavages. |

[M]⁺
m/z 187/189

[M-Br]⁺
m/z 108

- •Br [C₅H₄N]⁺
m/z 78

- CO

Click to download full resolution via product page

Caption: Key fragmentation pathway for 6-Bromo-3-pyridinemethanol in Mass Spectrometry.

Conclusion: An Integrated Approach to Structural
Validation
The comprehensive spectroscopic analysis of 6-Bromo-3-pyridinemethanol provides a self-

validating system for its identification.

Mass Spectrometry confirms the correct molecular weight (188.02 g/mol ) and the presence

of a single bromine atom via the characteristic m/z 187/189 isotopic pattern.

Infrared Spectroscopy verifies the presence of the essential alcohol (-OH) and pyridine

functional groups.

¹H and ¹³C NMR Spectroscopy provide the definitive structural map, confirming the 1,2,5-

substitution pattern on the pyridine ring and the identity of the hydroxymethyl side chain.
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By integrating the data from these three core techniques, researchers and drug development

professionals can confidently verify the identity, structure, and purity of 6-Bromo-3-
pyridinemethanol, ensuring the integrity of their subsequent synthetic and experimental

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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